9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-
Overview
Description
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is a synthetic purine nucleoside analogue. It is a derivative of deoxyadenosine, where the hydrogen atom in the 2-position of the purine ring is replaced by a chlorine atom. This compound is known for its significant role in medical treatments, particularly in the treatment of certain types of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- involves the coupling of a purine base with a deoxyribose sugar. One common method includes the glycosylation of 6-chloropurine with 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride in the presence of a Lewis acid catalyst . The reaction is typically carried out in a polar solvent at low temperatures to ensure high regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar glycosylation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deoxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted purine nucleosides, which can have different biological activities and applications .
Scientific Research Applications
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of hairy cell leukemia and other hematological malignancies.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by incorporating into DNA, leading to the inhibition of DNA synthesis and function. It is phosphorylated intracellularly to form cladribine triphosphate, which competes with adenine triphosphate in DNA synthesis, causing DNA strand breaks and ultimately leading to apoptosis or autophagy in dividing and resting lymphocytes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another purine nucleoside analogue with similar applications in leukemia treatment.
Fludarabine: A fluorinated purine analogue used in the treatment of chronic lymphocytic leukemia.
Pentostatin: An adenosine deaminase inhibitor used in the treatment of hairy cell leukemia.
Uniqueness
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is unique due to its specific substitution pattern, which makes it resistant to deamination by adenosine deaminase. This resistance enhances its stability and efficacy in treating hematological malignancies .
Biological Activity
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-, also known as cladribine, is a synthetic purine nucleoside analogue with significant biological activity. It is primarily recognized for its role in the treatment of various hematological malignancies, particularly hairy cell leukemia and other forms of leukemia. This compound is characterized by the substitution of a chlorine atom at the 6-position of the purine ring and has a molecular formula of C10H11ClN4O and a molecular weight of approximately 270.67 g/mol .
The biological activity of cladribine is primarily attributed to its ability to interfere with DNA synthesis. Once inside the cell, cladribine is phosphorylated to its active form, cladribine triphosphate, which competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. This incorporation leads to DNA strand breaks and ultimately triggers apoptosis or autophagy in both dividing and resting lymphocytes .
Key Mechanisms:
- Inhibition of DNA Synthesis: Cladribine triphosphate competes with dATP, disrupting normal DNA replication.
- Induction of Apoptosis: The incorporation into DNA leads to cellular stress responses and programmed cell death.
Antitumor Activity
Cladribine has demonstrated potent antitumor activity against various cancer cell lines. Its efficacy is particularly noted in lymphoid malignancies due to its selective action on lymphocytes. Clinical studies have shown that cladribine can induce complete remission in patients with hairy cell leukemia .
Immunosuppressive Effects
Due to its mechanism of action, cladribine also exhibits immunosuppressive properties. This characteristic is beneficial in treating autoimmune diseases but raises concerns regarding infection risk during therapy. Studies indicate that cladribine can significantly reduce peripheral blood lymphocyte counts, affecting both T and B cells .
Comparative Analysis with Other Nucleoside Analogues
Compound Name | Type | Indications | Mechanism |
---|---|---|---|
Cladribine | Purine Nucleoside | Hairy Cell Leukemia | DNA synthesis inhibition |
Fludarabine | Fluorinated Purine | Chronic Lymphocytic Leukemia | DNA synthesis inhibition |
Pentostatin | Adenosine Deaminase Inhibitor | Hairy Cell Leukemia | Inhibition of adenosine deaminase |
Cladribine's unique substitution pattern makes it resistant to deamination by adenosine deaminase, enhancing its stability and therapeutic efficacy compared to other nucleoside analogues like fludarabine and pentostatin .
Clinical Efficacy
A pivotal study published in the Journal of Clinical Oncology evaluated the efficacy of cladribine in patients with hairy cell leukemia. The study reported a complete response rate exceeding 80%, with a median duration of response lasting several years .
Safety Profile
Despite its effectiveness, the safety profile of cladribine includes risks associated with prolonged immunosuppression. A cohort study highlighted an increased incidence of opportunistic infections among patients treated with cladribine, necessitating careful monitoring during therapy .
Properties
IUPAC Name |
(2R,3S,5S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEULCIODBNODW-XVMARJQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198014 | |
Record name | 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-46-1, 4594-45-0 | |
Record name | 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4594-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropurine 2'-deoxyriboside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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